molecular formula C20H21N3O2S B2482044 4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide CAS No. 1251643-88-5

4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide

Cat. No.: B2482044
CAS No.: 1251643-88-5
M. Wt: 367.47
InChI Key: OFDLMMKRLOHHCC-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a piperidine ring via a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

The primary target of 4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide is Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . DprE1 is a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The inhibition of DprE1 leads to the death of the bacterium, making it a promising target for anti-tubercular drugs .

Mode of Action

The compound interacts with its target, DprE1, by binding to its active site . This binding inhibits the function of DprE1, preventing the synthesis of arabinogalactan . As a result, the integrity of the mycobacterial cell wall is compromised, leading to the death of the bacterium .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the conversion of decaprenylphosphoryl ribose (DPR) to decaprenylphosphoryl arabinose (DPA), a key step in the arabinogalactan biosynthesis pathway . This disruption affects the downstream production of arabinogalactan, a vital component of the mycobacterial cell wall .

Result of Action

The molecular effect of the compound’s action is the inhibition of DprE1, which leads to the disruption of arabinogalactan biosynthesis . On a cellular level, this results in the compromise of the mycobacterial cell wall integrity, leading to the death of the bacterium . This makes the compound a potential candidate for the development of new anti-tubercular drugs .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s metabolism and excretion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound to form the benzothiazole ring . This is followed by the reaction of the benzothiazole derivative with piperidine and benzyl chloride under appropriate conditions to yield the final product. Common reagents used in these reactions include acyl chlorides, ortho-aminothiophenol, and various catalysts such as silica-supported sodium hydrogen sulfate .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors and microwave irradiation to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and can significantly reduce reaction times compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(1,3-Benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Uniqueness

What sets 4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide apart from similar compounds is its unique combination of the benzothiazole and piperidine moieties, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-19(21-14-15-6-2-1-3-7-15)23-12-10-16(11-13-23)25-20-22-17-8-4-5-9-18(17)26-20/h1-9,16H,10-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDLMMKRLOHHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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